[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-azabicyclo[21One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring the consistent production of high-purity [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-2-azabicyclo[211]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The difluoromethyl group is known to enhance the metabolic stability of drugs, making [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.
Comparison with Similar Compounds
Similar Compounds
[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides]: These compounds also contain a difluoromethyl group and are known for their antifungal activity.
Imidazoles: These heterocycles are key components in functional molecules used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol lies in its bicyclic structure combined with the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in drug design and development.
Properties
CAS No. |
2639445-09-1 |
---|---|
Molecular Formula |
C7H11F2NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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